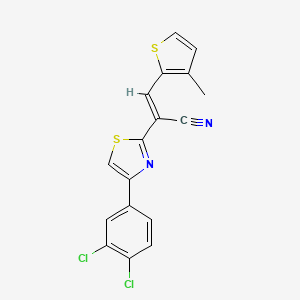
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of thiazole derivatives, known for exhibiting a range of biological and chemical properties. Research has explored its synthesis, molecular structure analysis, and potential applications, excluding its drug use and side effects.
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds like (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile, often involves reactions such as the Knoevenagel condensation or reactions with hydrazine hydrate and isothiocyanates, leading to various derivatives with potential biological activity (Bhale et al., 2018).
Molecular Structure Analysis
Structural investigations of similar compounds have been conducted using techniques like X-ray diffraction, 1H NMR, 13C NMR, FT-IR, and HRMS. These analyses help in confirming the molecular structure and understanding the steric and electronic effects influencing the compound's reactivity and properties (Frolov et al., 2005).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including bromination and reactions with lithium aluminum hydride, leading to the formation of new compounds with distinct chemical properties. The reactivity can be attributed to the presence of electron-withdrawing groups and the structural configuration of the thiazole ring (Pakholka et al., 2021).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of substituents on the thiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its role as an electron acceptor in organic solar cells (Kazici et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability, and electron affinity, are key factors in the application of thiazole derivatives. Studies have shown that these compounds exhibit good photochromic behavior and potential for application in photochromic materials and devices (Shu, 2011).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Reduction and Derivative Formation : The reduction of similar acrylonitriles has been studied, yielding derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene in varying yields. The structure of these compounds was confirmed by X-ray diffraction analysis (Frolov et al., 2005).
Novel Fluorescent Thiazoles : New fluorescent thiazoles based on a similar acrylonitrile core were synthesized, showing a range of fluorescent colors and photophysical properties. These compounds exhibited multifunctional properties and good emission in both solid phase and suspension (Eltyshev et al., 2021).
Biological and Pharmacological Applications
Cytotoxic Activities : Acrylonitriles with various substituted rings were synthesized and showed in vitro cytotoxic potency against human cancer cell lines. The structure-activity relationships indicated sensitivity to changes in the molecule, with some compounds showing significant potency (Sa̧czewski et al., 2004).
Fungicidal Activity : Compounds similar to the specified acrylonitrile showed notable fungicidal activity, especially against Colletotrichum gossypii. Their structures were confirmed through various spectroscopic methods (Shen De-long, 2010).
Anti-Tumor Activities : A study revealed that certain acrylonitrile derivatives possess good anti-tumor activities. Some compounds were particularly effective against breast carcinoma, also demonstrating excellent radical scavenging properties (Bhale et al., 2018).
Photophysical and Electrochemical Properties
Photovoltaic Properties : Novel Ruthenium(II) sensitizers based on similar acrylonitriles were synthesized for dye-sensitized solar cell applications. The introduction of certain acrylonitrile groups improved light harvesting efficiency and power conversion efficiency in solar cells (Ryu et al., 2009).
Photochromic Properties : Research on photochromic dithienylethenes compounds containing oxadiazoles, a structure related to acrylonitriles, highlighted their potential in applications requiring light-responsive materials (Shu, 2011).
Corrosion Inhibition : Thiazole derivatives, closely related to the specified acrylonitrile, were studied for their effectiveness as corrosion inhibitors, particularly in oil-well tubular steel. This demonstrates the compound's potential utility in industrial applications (Yadav et al., 2015).
Propriétés
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2S2/c1-10-4-5-22-16(10)7-12(8-20)17-21-15(9-23-17)11-2-3-13(18)14(19)6-11/h2-7,9H,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNSFMSWWFNGD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)
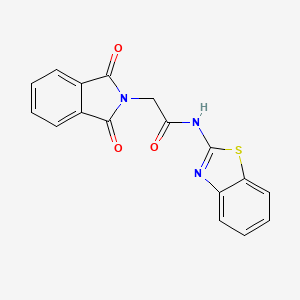
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)
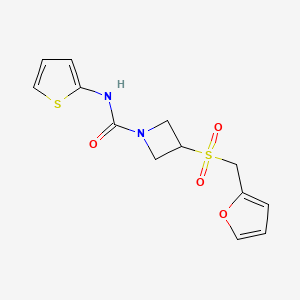



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
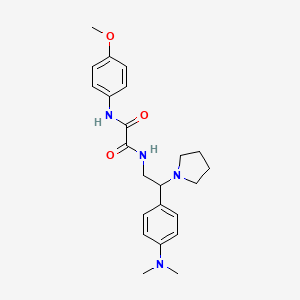
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
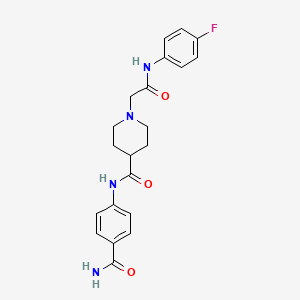
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)